2-(2-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride
Description
Background and Significance in Heterocyclic Chemistry
Pyridine derivatives have demonstrated exceptional versatility in pharmaceutical applications, with the pyridine nucleus contributing to over 7000 existing drug candidates possessing medicinally important attributes. The unique structural characteristics of pyridine, featuring a nitrogen atom that possesses a non-bonding electron pair, enable participation in hydrogen bonding with druggable receptors and significantly enhance the pharmacokinetic properties of pharmaceutical compounds. Essential drugs incorporating pyridine core structures include esomeprazole as a proton pump inhibitor, amlodipine as a calcium channel blocker, imatinib as a kinase inhibitor, and atazanavir as an antiviral agent.
The combination of piperidine and pyridine moieties within a single molecular framework creates synergistic effects that enhance both chemical stability and biological activity. Research has established that piperidine-containing compounds demonstrate significant biological activities, including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects. Furthermore, the pyridine ring engages in vital biological interactions through hydrogen bonding, π-π stacking interactions, and chelation with metal ions or prosthetic groups within biological targets, simultaneously enhancing binding affinity and specificity.
Structural Classification and Nomenclature
2-(2-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride represents a sophisticated heterocyclic ester compound characterized by the molecular formula C13H18Cl2N2O2. The compound belongs to the broader classification of piperidinyl pyridinecarboxylate derivatives, which constitute an important class of pharmaceutical intermediates. The systematic nomenclature reflects the precise structural arrangement: a piperidine ring positioned at the 2-carbon of an ethyl bridge, which connects to the carboxylate functionality of a 4-chloro-substituted pyridine ring.
The structural architecture demonstrates several critical components that define its chemical identity and reactivity profile. The piperidine moiety contributes a saturated six-membered nitrogen heterocycle, while the pyridine component provides an aromatic six-membered nitrogen heterocycle with electron-withdrawing characteristics enhanced by the 4-chloro substitution. The ethyl bridge serves as a flexible linker that optimizes the spatial relationship between the two heterocyclic systems, potentially influencing both conformational preferences and biological activity.
Table 1: Structural and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H18Cl2N2O2 |
| Chemical Abstracts Service Number | 1219949-53-7 |
| Molecular Weight | 305.199 g/mol |
| Chemical Class | Piperidinyl Pyridinecarboxylate Ester |
| Heterocyclic Components | Piperidine, Pyridine |
| Functional Groups | Ester, Tertiary Amine, Aromatic Halide |
The hydrochloride salt formation significantly impacts the compound's physical and chemical properties, enhancing water solubility and chemical stability while facilitating purification and characterization processes. This salt formation represents a common pharmaceutical strategy for improving the handling characteristics and bioavailability of nitrogen-containing heterocyclic compounds.
Historical Context in Pyridine-Piperidine Chemistry
The historical development of pyridine chemistry traces back to early alchemical practices, where impure pyridine was undoubtedly prepared through high-temperature heating of animal bones and organic matter. The first documented scientific reference attributes pyridine discovery to Scottish scientist Thomas Anderson in 1849, who examined oil obtained through high-temperature heating of animal bones and separated a colorless liquid with unpleasant odor, from which he isolated pure pyridine two years later. Anderson described this compound as highly soluble in water, readily soluble in concentrated acids and salts upon heating, and named it pyridine after the Greek word "pyr" meaning fire, with the suffix "idine" added in compliance with chemical nomenclature.
The structural elucidation of pyridine required decades of scientific investigation following its discovery. Wilhelm Körner in 1869 and James Dewar in 1871 suggested that pyridine structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom, drawing analogy between quinoline and naphthalene. This structural hypothesis received experimental confirmation when pyridine was successfully reduced to piperidine using sodium in ethanol, establishing the fundamental relationship between these two heterocyclic systems.
Table 2: Historical Milestones in Pyridine-Piperidine Chemistry
| Year | Milestone | Researcher | Significance |
|---|---|---|---|
| 1849 | Pyridine Discovery | Thomas Anderson | First isolation and characterization |
| 1869-1871 | Structural Elucidation | Wilhelm Körner, James Dewar | Proposed benzene-derived structure |
| 1876 | First Synthesis | William Ramsay | Combined acetylene and hydrogen cyanide |
| 1881 | Hantzsch Synthesis | Arthur Rudolf Hantzsch | Major synthetic methodology development |
| 1924 | Chichibabin Reaction | Aleksei Chichibabin | Industrial production breakthrough |
The first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch, whose synthetic methodology typically employed a 2:1:1 mixture of β-keto acid, aldehyde, and ammonia or its salt as the nitrogen donor. The contemporary breakthrough in pyridine production came in 1924 when Russian chemist Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents, which remains fundamental to industrial pyridine production.
Piperidine synthesis historically developed through reduction of pyridine using various methodologies, with industrial production typically employing catalytic hydrogenation using molybdenum disulfide catalysts. Alternative synthetic approaches include modified Birch reduction using sodium in ethanol, which successfully reduces pyridine to piperidine under controlled conditions. The development of sophisticated piperidine synthesis methodologies has enabled the preparation of complex derivatives such as piperidinyl pyridinecarboxylate esters.
Research Significance and Objectives
The research significance of this compound stems from its potential applications as a pharmaceutical intermediate and its unique structural characteristics that combine two highly significant heterocyclic systems. Current pharmaceutical research emphasizes the development of compounds that incorporate multiple pharmacophoric elements within single molecular frameworks, and this compound exemplifies this strategic approach through its integration of piperidine and chlorinated pyridine moieties.
The synthesis methodology for related piperidinyl pyridinecarboxylate compounds typically involves the reaction of 4-chloro-2-pyridinecarboxylic acid with appropriate piperidinyl ethanol derivatives. This synthetic approach utilizes coupling agents such as dicyclohexylcarbodiimide and catalysts including 4-dimethylaminopyridine, with reactions conducted in organic solvents like dichloromethane at ambient temperature. Following ester formation, treatment with hydrochloric acid yields the hydrochloride salt, enhancing compound stability and handling characteristics.
The biological significance of piperidinyl pyridinecarboxylate derivatives has been demonstrated through their potential therapeutic effects and applications in medicinal chemistry. These compounds serve as valuable tools for probing biological pathways and mechanisms, with their structural features enabling interaction with various biological targets. The presence of both piperidine and pyridine components within the molecular architecture potentially enhances activity at neurotransmitter receptors, particularly in modulating dopaminergic and serotonergic systems.
Table 3: Research Applications and Biological Significance
| Application Area | Specific Focus | Research Significance |
|---|---|---|
| Pharmaceutical Intermediates | Drug synthesis building blocks | Enhanced molecular complexity |
| Medicinal Chemistry | Receptor modulation studies | Neurotransmitter system interactions |
| Chemical Biology | Biological pathway probing | Mechanism elucidation tools |
| Synthetic Chemistry | Methodology development | Novel synthetic strategies |
| Structure-Activity Relationships | Pharmacophore optimization | Therapeutic potential enhancement |
Properties
IUPAC Name |
2-piperidin-2-ylethyl 4-chloropyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c14-10-4-7-16-12(9-10)13(17)18-8-5-11-3-1-2-6-15-11;/h4,7,9,11,15H,1-3,5-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQOXNSWUZWYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC(=O)C2=NC=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride, a compound with the molecular formula C13H18Cl2N2O2, is a derivative of piperidine and pyridine. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C13H18Cl2N2O2
- Molar Mass : 305.2 g/mol
- CAS Number : 1220031-37-7
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-2-pyridinecarboxylic acid with 2-(2-piperidinyl)ethanol. The process employs coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is generally conducted in organic solvents like dichloromethane at room temperature. The final product is obtained by treating the ester with hydrochloric acid to form the hydrochloride salt .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to modulate the activity of specific receptors and enzymes, leading to a range of biological effects. The exact pathways are context-dependent, varying with the specific application in medicinal chemistry or chemical biology .
Therapeutic Applications
Research indicates that this compound may have applications in:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Antitumor Effects : Preliminary studies suggest efficacy against certain cancer cell lines.
- Neurological Applications : Investigated for its effects on neurotransmitter systems, potentially useful in treating neurological disorders .
Table 1: Summary of Biological Activities
Table 2: Synthesis Conditions
| Reagent | Role | Condition |
|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | Coupling agent | Room temperature |
| 4-Dimethylaminopyridine (DMAP) | Catalyst | Organic solvent (Dichloromethane) |
| Hydrochloric Acid | Salt formation | Post-reaction treatment |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial properties of the compound against various pathogens, demonstrating significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to established antibiotics.
- Cancer Cell Line Evaluation : In vitro tests on human cancer cell lines showed that this compound could reduce cell viability significantly, suggesting its potential as a chemotherapeutic agent. Specific mechanisms involved apoptosis induction and cell cycle arrest .
- Neuropharmacological Research : Investigations into its effects on neurotransmitter systems revealed that it could enhance dopaminergic activity, making it a candidate for further research in treating disorders like Parkinson's disease .
Scientific Research Applications
Overview
2-(2-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride is a chemical compound notable for its unique structural features, combining a piperidine ring with a chlorinated pyridine. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and interactions with biological targets.
Medicinal Chemistry
The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its structural properties allow it to be modified into various derivatives that may exhibit enhanced biological activity or reduced toxicity. Research has indicated potential applications in developing drugs targeting neurological disorders and other diseases.
Biological Studies
Studies have shown that this compound interacts with several biological targets, including enzymes and receptors. This interaction is critical for understanding its mechanism of action and potential therapeutic effects.
Chemical Biology
In chemical biology, this compound is utilized as a tool for probing biological pathways and mechanisms. Its ability to bind selectively to certain proteins makes it valuable for studying specific cellular processes and developing targeted therapies.
Industrial Applications
Beyond medicinal uses, this compound finds applications in the agrochemical industry. Its derivatives are explored for use in pesticides and herbicides due to their efficacy against various pests while maintaining a favorable safety profile for non-target organisms.
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Antitumor Activity | Neurological Effects |
|---|---|---|---|
| Compound A | Moderate | Significant | Minimal |
| Compound B | High | Moderate | Significant |
| Target Compound | Moderate | Potential | Under Investigation |
Case Studies
Several case studies have documented the efficacy of this compound:
- Neurological Disorders : Research indicates that derivatives of this compound may exhibit neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.
- Antimicrobial Studies : In vitro studies have demonstrated moderate antimicrobial activity against various bacterial strains, indicating potential as a lead compound in antibiotic development.
- Cancer Research : Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer cell lines, warranting further investigation into its antitumor properties.
Comparison with Similar Compounds
Key Observations:
Ester Variations : The target compound and Methyl 4-chloro-2-pyridinecarboxylate hydrochloride () share a chloropyridine carboxylate core, but the latter uses a methyl ester instead of a piperidine-containing ethyl ester, reducing its molecular weight and complexity.
Piperidine Modifications : Ethyl 2-(piperidin-4-yl)acetate hydrochloride () replaces the pyridine ring with a simpler acetate group, while retaining the piperidine-ethyl ester motif. This simplification may alter bioavailability and target selectivity.
Ketone vs. Ester: (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride () substitutes the ester linkage with a ketone, which could reduce hydrolytic susceptibility but increase lipophilicity.
Functional and Regulatory Considerations
- Bioactivity: While direct activity data for the target compound are absent, structurally related compounds like the H-Series inhibitors (e.g., H-7 hydrochloride, ) demonstrate kinase inhibition via isoquinoline sulfonamide motifs. The target compound’s pyridine-piperidine scaffold may similarly interact with enzymatic active sites.
- Regulatory Status: Compounds such as Ethyl phenyl(piperidin-2-yl)acetate () and AM-2233 () are regulated due to their structural resemblance to controlled substances (e.g., cannabinoids). The target compound’s piperidine-pyridine hybrid structure may necessitate scrutiny under analog drug laws.
Preparation Methods
Esterification Reaction
-
- 4-chloro-2-pyridinecarboxylic acid (acid component)
- 2-(2-piperidinyl)ethanol (alcohol component)
Coupling Agents and Catalysts:
- Dicyclohexylcarbodiimide (DCC) is commonly used as a dehydrating agent to activate the carboxylic acid.
- 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst to enhance the esterification rate.
-
- Dichloromethane (DCM) or similar aprotic organic solvents are preferred for their inertness and ability to dissolve both reactants.
-
- The reaction is typically conducted at room temperature to moderate heat to avoid decomposition.
- The reaction time ranges from several hours to overnight to ensure complete conversion.
-
- DCC activates the carboxylic acid to form an O-acylurea intermediate.
- The nucleophilic alcohol attacks this intermediate, forming the ester bond.
- DMAP catalyzes this process by stabilizing the transition state.
Formation of Hydrochloride Salt
- After ester formation, the product is treated with hydrochloric acid (HCl), usually in an organic solvent or as a gas, to form the hydrochloride salt.
- This step improves the compound’s solubility and stability, which is crucial for pharmaceutical applications.
Supporting Data and Reaction Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Esterification | 4-chloro-2-pyridinecarboxylic acid + 2-(2-piperidinyl)ethanol + DCC + DMAP in DCM | Room temperature, 12-24 hours |
| Work-up | Filtration to remove dicyclohexylurea byproduct | Organic extraction and solvent evaporation |
| Hydrochloride salt formation | Treatment with HCl (aqueous or gas) | Room temperature, short reaction time |
| Purification | Recrystallization or precipitation | Ensures high purity |
Industrial Scale Considerations
- Continuous flow reactors and automated systems are used to scale up the synthesis, improving yield and reproducibility.
- Optimization includes controlling molar ratios, reaction temperature, and solvent volumes to maximize purity and minimize byproducts.
- The hydrochloride salt form is preferred industrially due to enhanced handling and formulation properties.
Related Synthetic Insights from Patents and Literature
While direct preparation of 2-(2-piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride is rarely detailed in isolation, related pyridine and piperidine derivatives are synthesized using similar strategies:
Synthesis of 2-chloro-4-(piperidinylmethyl)pyridine involves nucleophilic substitution of chloromethylpyridine with piperidine under reflux in DMF with potassium carbonate as base, yielding high purity intermediates for further functionalization.
Preparation of 4-chloro-2-pyridinecarboxylate derivatives often starts from 2-methyl-4-nitropyridine-N-oxide, converted via chlorination and oxidation steps under controlled pH and temperature to yield high-purity intermediates.
These steps underpin the preparation of the acid component used in esterification.
Summary Table of Key Preparation Steps
| Preparation Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Synthesis of 4-chloro-2-pyridinecarboxylic acid (if required) | From 2-methyl-4-nitropyridine-N-oxide, HCl, controlled heating | High purity acid intermediate |
| 2. Activation of acid | Dicyclohexylcarbodiimide (DCC), DMAP, DCM | Formation of activated ester intermediate |
| 3. Coupling with 2-(2-piperidinyl)ethanol | Room temperature, 12-24 h | Formation of ester bond |
| 4. Hydrochloride salt formation | Treatment with HCl | Stable hydrochloride salt of the ester |
| 5. Purification | Recrystallization or solvent wash | High purity final product |
Research Findings and Observations
- The use of DCC and DMAP is critical to achieve high yields and purity in ester formation, minimizing side reactions such as hydrolysis or urea contamination.
- Hydrochloride salt formation enhances the compound’s solubility in aqueous media, facilitating its use in biological assays and pharmaceutical formulations.
- Reaction parameters such as temperature, molar ratios, and solvent choice significantly impact the product yield and purity.
- Industrial adaptations favor continuous flow processes for better control and scalability without compromising product quality.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(2-Piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, adjusting stoichiometry, solvent selection (e.g., dichloromethane as in ), and reaction time can enhance yield. Purification via column chromatography or recrystallization may improve purity. Monitoring intermediates using thin-layer chromatography (TLC) and verifying final product purity via HPLC (>99%) are critical steps . Safety protocols, such as using inert atmospheres for moisture-sensitive steps, should also be prioritized .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidinyl and pyridine moieties. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., ester carbonyl stretches). X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .
Q. How do solubility and stability profiles of this compound influence experimental design?
- Methodological Answer : Solubility in polar solvents (e.g., water, ethanol) and stability under varying pH/temperature conditions must be empirically tested. For instance, hydrochloride salts often exhibit improved aqueous solubility. Stability studies under accelerated degradation conditions (e.g., 40°C/75% RH) inform storage recommendations (e.g., desiccated, −20°C) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., frontier molecular orbitals) to predict reaction pathways. Quantum mechanical/molecular mechanical (QM/MM) simulations assess interactions in enzyme-binding pockets. Coupling computational predictions with high-throughput experimental validation, as described in , reduces trial-and-error approaches .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line heterogeneity, buffer composition). Statistical design of experiments (DoE), such as factorial analysis, isolates confounding factors. Meta-analyses of dose-response curves and kinetic parameters (e.g., IC₅₀, Ki) across studies clarify structure-activity relationships (SAR) .
Q. What safety protocols are critical when handling this compound in high-throughput screening?
- Methodological Answer : Adhere to GHS guidelines for hazardous chemicals (e.g., H300-H313 codes for toxicity). Use engineering controls (fume hoods) and PPE (nitrile gloves, lab coats). Emergency response plans for spills (neutralization with sodium bicarbonate) and waste disposal (halogenated waste streams) must align with institutional Chemical Hygiene Plans .
Q. How does the piperidinyl-pyridine scaffold serve as a synthon in multi-step drug discovery workflows?
- Methodological Answer : The scaffold’s modularity allows functionalization at the piperidine nitrogen or pyridine chlorine. For example, Suzuki-Miyaura coupling introduces aryl groups, while reductive amination modifies the piperidine ring. Pharmacophore mapping guides derivatization for target-specific potency (e.g., kinase inhibitors) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
